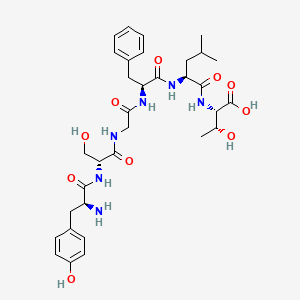
Dslet
概要
説明
科学的研究の応用
DSLET has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology, this compound is used to investigate the role of delta opioid receptors in pain modulation and emotional regulation. In medicine, it has potential therapeutic applications for pain management and treatment of emotional disorders. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs targeting the delta opioid receptor .
作用機序
DSLET exerts its effects by binding to the delta opioid receptor, a G-protein-coupled receptor that is involved in the modulation of pain and emotion. Upon binding, this compound activates the receptor, leading to a cascade of intracellular signaling events that result in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This ultimately leads to the modulation of neurotransmitter release and the reduction of pain perception .
Safety and Hazards
生化学分析
Biochemical Properties
Dslet acts as a potent agonist for the delta opioid receptor, a G protein-coupled receptor involved in various biochemical reactions. The interaction between this compound and the delta opioid receptor leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade . This compound binds specifically to the delta opioid receptor, triggering a series of conformational changes that facilitate its biological activity. This interaction is characterized by high affinity and specificity, making this compound a valuable tool for studying delta opioid receptor functions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound influences cell signaling pathways by activating the MAPK cascade, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound modulates gene expression by altering the transcriptional activity of specific genes involved in pain modulation and other physiological responses . This compound also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the delta opioid receptor, leading to the activation of G proteins and subsequent downstream signaling pathways . This compound’s interaction with the receptor induces conformational changes that facilitate the activation of the MAPK cascade, which does not require transphosphorylation of receptor tyrosine kinases . Additionally, this compound-mediated activation of the MAPK pathway is significantly inhibited by Src kinase inhibitors, indicating the involvement of Src kinases in this process . This compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, maintaining its biological activity for extended periods. Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged activation of signaling pathways and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates the delta opioid receptor, leading to analgesic effects without significant adverse reactions . At higher doses, this compound can induce toxic effects, including respiratory depression and other opioid-related side effects . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the delta opioid receptor. This interaction influences the activity of enzymes and cofactors involved in metabolic processes, thereby affecting the overall metabolic flux within cells . This compound’s modulation of metabolic pathways can lead to changes in metabolite levels, impacting cellular energy balance and other physiological functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells . This compound’s distribution is influenced by its binding affinity to the delta opioid receptor and other cellular components, which determine its overall bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with the delta opioid receptor. This interaction directs this compound to specific compartments within the cell, including the plasma membrane and intracellular signaling complexes . Post-translational modifications, such as phosphorylation, can further influence this compound’s localization and activity, ensuring its precise targeting to relevant cellular sites .
準備方法
DSLET can be synthesized through various synthetic routes. One common method involves the use of L-Threonine, N-[N-[N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl]-O-(1,1-dimethylethyl)-D-seryl]glycyl]-L-phenylalanyl]-L-leucyl]-O-(1,1-dimethylethyl)- (9CI). The reaction conditions typically involve the use of hydrogen chloride and trifluoroacetic acid at 0°C for 30 minutes, followed by room temperature for another 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
DSLET undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
類似化合物との比較
DSLET is similar to other enkephalin-related peptides, such as [D-Ala2, D-Leu5]-enkephalin (DADLE) and [Met5]-enkephalin. this compound is unique in its high specificity for the delta opioid receptor, whereas other enkephalins may also bind to mu and kappa opioid receptors. This specificity makes this compound a valuable tool for studying the delta opioid receptor and its role in pain and emotion modulation .
Similar compounds include:
- [D-Ala2, D-Leu5]-enkephalin (DADLE)
- [Met5]-enkephalin
- [Leu5]-enkephalin
特性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSODCLCMBUCPW-LVNBQDLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997082 | |
| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75644-90-5 | |
| Record name | Enkephalin, Ser(2), Leu(5), Thr(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Dslet?
A1: this compound exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , ]. It acts as an agonist at these receptors, initiating a cascade of downstream signaling events.
Q2: How does this compound binding to DORs affect intracellular signaling pathways?
A2: this compound binding to DORs activates G proteins, primarily Gi/Go proteins [, , ]. This activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels [, , ].
Q3: What are the consequences of this compound-mediated DOR activation on neuronal activity?
A3: this compound binding to DORs can:
- Inhibit neurotransmitter release: This occurs presynaptically and has been observed for various neurotransmitters, including norepinephrine [] and acetylcholine [].
- Modulate ion channel activity: this compound can inhibit calcium influx through voltage-gated calcium channels and activate potassium channels, leading to hyperpolarization and decreased neuronal excitability [, , ].
- Induce acute tolerance and withdrawal: Prolonged exposure to this compound can lead to acute tolerance, characterized by a diminished response to the agonist. Upon drug withdrawal, a long-lasting potentiation of neuronal activity can occur [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H41N5O8 and its molecular weight is 575.66 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, 1H 400-MHz NMR spectroscopy has been used to study the conformation of this compound and its analogs in DMSO-d6 solution [].
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Introducing conformational constraints, such as tert-butyl groups, can significantly impact the affinity and selectivity of this compound analogs for DOR subtypes:
- DSTBULET ([Tyr-D-Ser-(OtBu)-Gly-Phe-Leu-Thr]) and BUBU ([Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)]) exhibit increased selectivity for DORs over μ-opioid receptors (MOR) [].
- DTTBULET ([Tyr-D-Thr(OtBu)-Gly-Phe-Leu-Thr]) shows a significant loss of affinity for both DOR and MOR [].
Q7: What in vitro models have been used to study the effects of this compound?
A7: this compound's effects have been investigated in various in vitro models, including:
- Cell lines: NG108-15 cells (neuroblastoma x glioma hybrid) [, , , ], ND8-47 cells (neuroblastoma x dorsal root ganglion hybrid) [, , ], and Rat-1 fibroblasts transfected with the murine DOR [].
- Isolated tissue preparations: Rat brain membranes [, , , , ], guinea pig cortical membranes [], and mouse vas deferens [].
Q8: What are some key findings from in vivo studies using this compound?
A8: In vivo studies have demonstrated the following effects of this compound:
- Antinociception: this compound produces dose-dependent analgesia following intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration in mice [, , ].
- Seizure activity: this compound can induce seizure activity in rats, which can be blocked by DOR antagonists [, ].
- Effects on reflex pathways: this compound has been shown to depress transmission in nociceptive and non-nociceptive reflex pathways in cats [, ].
Q9: Are there any clinical trials investigating the therapeutic potential of this compound?
A9: To date, there are no published clinical trials involving this compound.
Q10: What is the role of protein kinase C (PKC) in this compound-mediated effects?
A11: PKC activation has been implicated in the desensitization of DOR-mediated antinociception by this compound in mice. PKC activation can reduce the number of specific this compound binding sites on DORs [].
Q11: What are the potential implications of this compound's effects on bone regeneration?
A13: Studies in mice have demonstrated that this compound can accelerate the development of newly synthesized spongy bone tissue in bone regenerates following fracture [, ]. This suggests a potential therapeutic role for DOR agonists in promoting bone healing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



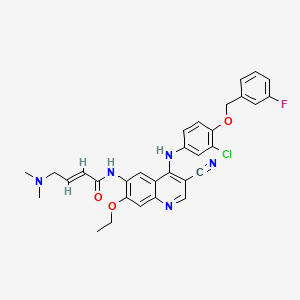
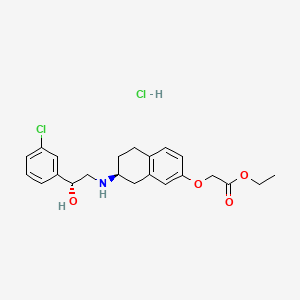
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)
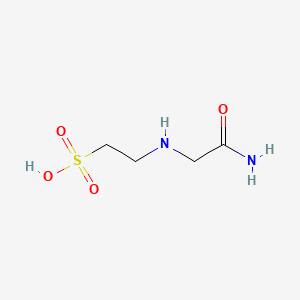
![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)


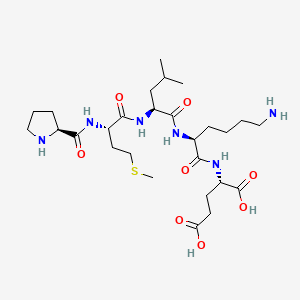


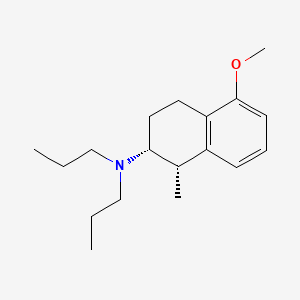
![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)

